(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one
Description
(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one is a chiral piperidin-2-one derivative featuring a 1-methylimidazol-2-yl substituent at the 6-position and a methyl group at the 1-position of the piperidine ring. Its molecular formula is C₁₀H₁₅N₅O, with a molecular weight of 221.26 g/mol (calculated). The (5S,6S) stereochemistry confers specific spatial arrangements critical for interactions in biological systems, such as enzyme binding or receptor modulation. This compound is of interest in medicinal chemistry, particularly in peptide-based drug development, as evidenced by its structural analogs being evaluated for anti-Alzheimer’s activity .
Properties
IUPAC Name |
(5S,6S)-5-amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13-6-5-12-10(13)9-7(11)3-4-8(15)14(9)2/h5-7,9H,3-4,11H2,1-2H3/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACLKHBNVQVCHW-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCC(=O)N2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@@H]2[C@H](CCC(=O)N2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one typically involves the following steps:
Formation of the Piperidin-2-one Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the 5-position of the piperidin-2-one ring.
Attachment of the Methylimidazolyl Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Stereochemistry | Key Feature |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₁₅N₅O | 221.26 | 1-Methylimidazol-2-yl | (5S,6S) | Chiral, imidazole core |
| Pyrazole Analog | C₉H₁₄N₄O | 208.27 | 1-Methylpyrazol-5-yl | rac-(5S,6S) | Reduced basicity |
| Thiophene Derivative | C₁₀H₁₄N₂OS·HCl | 258.76 | Thiophen-2-yl | Not specified | Enhanced lipophilicity |
| Trifluoroethyl Derivative | C₁₆H₁₉F₄N₂O·HCl | 393.79 | Trifluoroethyl, fluorophenyl | (3S,5S,6R) | High metabolic stability |
Table 2. Supplier Information for Selected Analogs
Biological Activity
(5S,6S)-5-Amino-1-methyl-6-(1-methylimidazol-2-yl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidinone core with an amino group at the 5-position and a 1-methylimidazolyl substituent at the 6-position. This unique structure is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H16N4O |
| Molecular Weight | 196.26 g/mol |
| CAS Number | 1375830-21-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may function as a ligand, modulating the activity of these targets and influencing biochemical pathways.
Enzyme Inhibition
Compounds featuring imidazole rings often demonstrate enzyme inhibitory activity. For instance, piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, with some showing strong inhibitory effects . The specific activity of this compound against these enzymes remains to be fully characterized but warrants investigation due to its structural characteristics.
Case Studies
- Antibacterial Screening : A study synthesized various piperidine derivatives and assessed their antibacterial properties. Compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that similar compounds may also exhibit noteworthy antibacterial effects .
- Enzyme Inhibition Assays : In silico docking studies have been employed to predict interactions between synthesized piperidine derivatives and target enzymes. These studies revealed significant binding affinities, suggesting that this compound could similarly interact with key enzymes involved in metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
